Product packaging for 7-Bromo-2,4,6-trichloroquinazoline(Cat. No.:CAS No. 1956389-96-0)

7-Bromo-2,4,6-trichloroquinazoline

Cat. No.: B2599129
CAS No.: 1956389-96-0
M. Wt: 312.37
InChI Key: GDQRQHIERHLVDA-UHFFFAOYSA-N
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Description

7-Bromo-2,4,6-trichloroquinazoline (CAS 1956389-96-0) is a multifunctional halogenated quinazoline compound of high interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic building block due to the presence of three chlorine atoms and one bromine atom on its core quinazoline scaffold, which allow for selective and sequential substitution via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions . This enables researchers to generate a diverse array of complex, functionalized quinazoline derivatives for biological screening. Quinazoline derivatives are well-established in pharmaceutical research, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects . A prominent application of this specific compound is its use as a crucial precursor in the synthesis of covalent KRAS G12C inhibitors, a promising class of targeted therapeutics for solid tumors . The strategic halogen pattern on this molecule makes it particularly valuable for constructing compound libraries aimed at exploring structure-activity relationships. It is supplied with a purity of ≥97% . For optimal stability, it is recommended to store this compound under an inert atmosphere, sealed, and away from moisture in a freezer at -20°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2BrCl3N2 B2599129 7-Bromo-2,4,6-trichloroquinazoline CAS No. 1956389-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,4,6-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl3N2/c9-4-2-6-3(1-5(4)10)7(11)14-8(12)13-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRQHIERHLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2,4,6 Trichloroquinazoline

Retrosynthetic Analysis and Key Disconnections for 7-Bromo-2,4,6-trichloroquinazoline

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netamazonaws.com For this compound, the primary disconnections involve the carbon-chlorine bonds at positions 2 and 4, and the bonds forming the pyrimidine (B1678525) ring.

The initial and most logical disconnection targets the two chloro groups at the C2 and C4 positions. These are typically installed in the final stages of the synthesis by converting a quinazoline-2,4-dione (a cyclic urea (B33335) derivative) using a chlorinating agent like phosphoryl chloride (POCl3). This disconnection points to 7-Bromo-6-chloroquinazoline-2,4-diol as the key immediate precursor.

Further deconstruction of this precursor involves breaking the bonds of the pyrimidine ring. The quinazoline-2,4-dione structure is commonly formed by reacting a substituted anthranilic acid derivative with a source of carbon and nitrogen, such as urea or a related compound. This leads to the next key disconnection, pointing towards a 2-amino-4-bromo-5-chlorobenzoic acid derivative as the foundational aromatic starting material. This starting material contains the necessary substitution pattern on the benzene (B151609) ring, which is crucial for the final product's structure.

This retrosynthetic pathway simplifies the synthesis into two main stages:

Formation of the substituted quinazoline-2,4-dione ring system from an appropriately halogenated anthranilic acid.

Conversion of the dione (B5365651) to the final dichloro product at positions 2 and 4.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is highly dependent on the effective preparation and functionalization of its precursors. This involves building the core heterocyclic structure with the correct halogen placements on the aromatic ring.

Synthesis of 7-Bromo-6-chloroquinazolin-2,4-diol from Appropriate Anilines or Anthranilic Acid Derivatives

The formation of the quinazoline-2,4-dione (which exists in tautomeric equilibrium with the diol form) scaffold is a cornerstone of this synthesis. These heterocyclic cores can be synthesized through various methods, often starting from 2-aminobenzoic acids (anthranilic acids). organic-chemistry.orgnih.gov

One common and effective method involves the condensation of a substituted anthranilic acid with urea. In the context of synthesizing 7-Bromo-6-chloroquinazolin-2,4-diol, the required starting material would be 2-amino-4-bromo-5-chlorobenzoic acid . The reaction proceeds by heating the anthranilic acid derivative with excess urea, often without a solvent or in a high-boiling point solvent. The process involves an initial acylation of urea by the anthranilic acid, followed by an intramolecular cyclization and elimination of ammonia (B1221849) to yield the desired quinazoline-2,4-dione.

Alternative methods for forming the quinazoline-2,4-dione ring include:

Reaction of the anthranilic acid with phosgene (B1210022) or a phosgene equivalent to form an intermediate isatoic anhydride, which is then reacted with an amine. researchgate.net

Cyclocondensation reactions using other carbonyl sources like phenyl isocyanate. organic-chemistry.org

The choice of starting material is critical for establishing the correct substitution pattern. The synthesis of the precursor 7-bromo-6-chloro-4(3H)-quinazolinone, a related structure, has been documented starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, highlighting the importance of beginning with a correctly substituted benzene ring. google.com

Table 1: Illustrative Synthetic Conditions for Quinazoline-2,4-dione Formation

Starting MaterialReagent(s)ConditionsProduct
2-Amino-4-bromo-5-chlorobenzoic acidUreaMelt, 180-200°C7-Bromo-6-chloroquinazolin-2,4-diol
5-Bromoanthranilic acid nih.govPhenyl isothiocyanate, TriethylamineEthanol, Reflux6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Anthranilic acid nih.govUreaHeatQuinazoline-2,4(1H,3H)-dione

This table is illustrative of general synthetic methods.

Regioselective Bromination and Chlorination in Quinazoline (B50416) Precursors

Achieving the specific 7-bromo-6-chloro substitution pattern requires precise control over the halogenation steps. This regioselectivity is most effectively controlled by starting with an aniline (B41778) or anthranilic acid that already bears the desired substituents in the correct positions. Direct halogenation of an unsubstituted quinazoline ring is often less precise. nih.gov

The directing effects of the amino and carboxyl groups on the anthranilic acid ring guide the electrophilic substitution reactions. For instance, the synthesis of 5-bromoanthranilic acid can be achieved by treating anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile. nih.gov Similarly, chlorination can be performed using various chlorinating agents. Copper halides have been shown to facilitate the regioselective halogenation of unprotected anilines, offering a milder alternative to traditional methods. beilstein-journals.org

The synthesis of the required 2-amino-4-bromo-5-chlorobenzoic acid would likely involve a multi-step sequence starting from a simpler substituted aniline, where the bromine and chlorine atoms are introduced sequentially based on the directing effects of the substituents present at each stage.

Multi-site Chlorination of Quinazoline-2,4-dione Scaffolds

The final key transformation in the synthesis is the conversion of the hydroxyl groups (or keto groups in the tautomeric form) of the 7-Bromo-6-chloroquinazolin-2,4-diol precursor into chloro groups at the C2 and C4 positions. This is typically accomplished using a strong chlorinating agent.

Phosphoryl Chloride (POCl3) Mediated Chlorination Protocols for Conversion of Hydroxyl to Chloro Groups

Phosphoryl chloride (POCl3) is the reagent of choice for the dehydroxy-chlorination of quinazoline-2,4-diones. nih.gov The reaction involves heating the quinazolinedione precursor in an excess of POCl3, which often serves as both the reagent and the solvent.

The mechanism involves the initial phosphorylation of the oxygen atoms of the dione by POCl3. This converts the hydroxyl groups into good leaving groups (phosphate esters). Subsequent nucleophilic attack by chloride ions, generated from POCl3, on the C2 and C4 positions leads to the displacement of the phosphate (B84403) groups and the formation of the desired chloro-substituted quinazoline. The reaction is typically driven to completion by heating at reflux temperatures (around 100-110°C). researchgate.netresearchgate.net After the reaction is complete, the excess POCl3 is carefully removed, often by distillation under reduced pressure, before the reaction mixture is quenched by pouring it onto ice.

Role of Tertiary Amines (e.g., N,N-Diethylaniline, N,N-Dimethylaniline) as Activating Agents

To facilitate the chlorination reaction, a tertiary amine base such as N,N-diethylaniline or N,N-dimethylaniline is frequently added. researchgate.net These bases play a crucial dual role in the reaction.

Firstly, they act as acid scavengers, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the phosphorylation step. This prevents potential side reactions and helps to drive the reaction forward.

Secondly, tertiary amines can react with POCl3 to form a highly reactive Vilsmeier-Haack type reagent, a chloro-phosphonium salt. This species is a more potent electrophile than POCl3 itself, leading to a more efficient phosphorylation of the quinazolinedione substrate. The reaction, therefore, can often proceed under milder conditions and in shorter timeframes when a tertiary amine is used as a catalyst or activating agent. nih.gov The choice of amine and the reaction conditions, such as temperature and reaction time, are optimized to ensure a high yield of the final chlorinated product. researchgate.net

Table 2: Typical Conditions for POCl3-mediated Chlorination

SubstrateReagent(s)ConditionsProduct
Quinazolin-4-onePOCl3, N,N-Dimethylaniline100°C, several hours4-Chloroquinazoline
6-Nitroquinazolin-4(1H)-one researchgate.netPOCl390-160°C, 1-6 hours4-Chloro-6-nitroquinazoline
Quinazoline-2,4-dionePOCl3, Tertiary AmineHeat/Reflux2,4-Dichloroquinazoline (B46505)
7-Bromo-6-chloroquinazolin-2,4-diolPOCl3, N,N-DiethylanilineRefluxThis compound

This table presents generalized conditions based on literature precedents.

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Product Purity

The efficiency and purity of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. A plausible and efficient synthetic route involves a two-step process: first, the synthesis of a bromo-substituted quinazolinone intermediate, followed by a chlorination step.

A common method for the synthesis of the quinazolinone core is the reaction of an appropriately substituted anthranilic acid with a nitrogen source. For instance, the reaction of 2-amino-4-bromo-6-chlorobenzoic acid with urea or formamide (B127407) can yield 7-bromo-5-chloroquinazolin-4(3H)-one. This intermediate would then undergo chlorination.

The critical chlorination step, which converts the quinazolinone to the desired 2,4-dichloroquinazoline derivative, is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅). The optimization of this step is crucial for maximizing the yield and purity of the final product.

Key parameters that are typically optimized include:

Chlorinating Agent and Stoichiometry: While POCl₃ is the most common chlorinating agent, the addition of PCl₅ can enhance the reaction rate and completeness. The molar ratio of the chlorinating agent to the quinazolinone substrate is a critical factor. An excess of the chlorinating agent is generally used to ensure complete conversion.

Reaction Temperature and Time: The chlorination of quinazolinones is typically carried out at elevated temperatures, often under reflux conditions. The reaction time is optimized to ensure the reaction goes to completion without significant decomposition of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential. A study on the chlorination of quinazolones with POCl₃ indicates that the reaction proceeds in two stages, with an initial phosphorylation at lower temperatures (< 25 °C) followed by conversion to the chloroquinazoline at higher temperatures (70-90 °C). nih.gov

Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst by forming a more reactive intermediate with POCl₃. This can lead to milder reaction conditions and improved yields. researchgate.net

Solvent: In many cases, the chlorination reaction is carried out using an excess of the chlorinating agent (e.g., POCl₃) as the solvent. researchgate.net However, in some procedures, an inert high-boiling solvent like toluene (B28343) or xylene may be used.

The following table summarizes typical reaction conditions for the chlorination of quinazolinone derivatives, which can be adapted for the synthesis of this compound.

ParameterConditionRationale
Chlorinating Agent POCl₃ / PCl₅POCl₃ is the primary chlorinating agent, while PCl₅ can enhance reactivity.
Catalyst N,N-dimethylanilineAccelerates the reaction, allowing for milder conditions.
Temperature 70-120 °CEnsures complete conversion of the quinazolinone to the dichloro derivative.
Reaction Time 2-12 hoursOptimized based on reaction monitoring to maximize yield and minimize byproducts.
Work-up Quenching with ice water, extractionNeutralizes excess reagents and isolates the crude product.

Purification and Isolation Techniques for Polyhalogenated Quinazolines

The purification and isolation of the synthesized this compound are critical steps to obtain a product of high purity, suitable for further applications. The crude product obtained after the reaction work-up often contains unreacted starting materials, byproducts, and residual reagents.

A common and effective method for the purification of solid organic compounds is recrystallization . The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For polyhalogenated aromatic compounds, which are often nonpolar, a range of organic solvents can be considered.

The selection of a suitable recrystallization solvent or solvent system is typically determined empirically. The following table provides a list of potential solvents that could be evaluated for the recrystallization of this compound based on the polarity of similar compounds.

SolventPolarityRationale for Use
Toluene NonpolarGood for dissolving nonpolar compounds at elevated temperatures.
Hexanes NonpolarOften used for recrystallizing nonpolar to moderately polar compounds.
Ethanol Polar ProticCan be effective, sometimes in combination with water as a co-solvent.
Ethyl Acetate Moderately PolarA versatile solvent for a wide range of organic compounds.
Chloroform Moderately PolarCan be a good solvent for chlorinated compounds.
Dichloromethane Moderately PolarSimilar to chloroform, effective for many organic solids.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

In some cases, a single solvent may not provide the desired separation. In such instances, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent in which it is sparingly soluble, until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization.

For polyhalogenated compounds, which can be prone to contamination with acidic impurities like hydrogen bromide or hydrogen chloride, a neutralization step during the work-up or a wash of the crude product with a dilute base solution (e.g., aqueous sodium bicarbonate) prior to recrystallization may be beneficial. google.com

The purity of the final isolated this compound can be assessed using various analytical techniques, including melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Functional Group Transformations of 7 Bromo 2,4,6 Trichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline (B50416) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups. This class of reactions proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a chloride ion, restores the aromaticity of the ring. The nitrogen atoms within the quinazoline ring are strongly electron-withdrawing, which significantly activates the C-2 and C-4 positions toward nucleophilic attack.

The three chloro substituents on the 7-Bromo-2,4,6-trichloroquinazoline molecule exhibit a distinct hierarchy of reactivity towards nucleophiles. The C-4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. mdpi.comnih.govstackexchange.com This enhanced reactivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by both adjacent nitrogen atoms (N-3 and the benzene (B151609) ring fusion).

Following the C-4 position, the C-2 position is the next most reactive site. While also activated by the heterocyclic nitrogen atoms, it is generally less electrophilic than the C-4 position. semanticscholar.orgmdpi.com Consequently, substitution at C-2 typically requires more forcing conditions than substitution at C-4. stackexchange.com

The C-6 chloro substituent is the least reactive towards SNAr. Located on the benzenoid ring, it is not directly activated by the electron-withdrawing effects of the pyrimidine (B1678525) nitrogens. Therefore, nucleophilic displacement at this position is significantly more challenging and often requires conditions that are harsh enough to degrade other parts of the molecule.

This well-defined reactivity order (C-4 > C-2 >> C-6) is a critical feature that allows for controlled, stepwise modification of the quinazoline scaffold. Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental observations, showing that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the most favorable site for nucleophilic attack. mdpi.com

The predictable reactivity hierarchy of the chloro groups enables chemists to devise strategies for selective functionalization.

Monosubstitution: Selective monosubstitution at the C-4 position can be readily achieved by carefully controlling reaction conditions. By using a stoichiometric amount of the nucleophile and maintaining mild conditions, such as low temperatures (e.g., 0–25 °C), the reaction can be stopped after the most reactive C-4 chloro group has been displaced, leaving the C-2 and C-6 chloro groups intact. stackexchange.com

Disubstitution: To achieve disubstitution at the C-4 and C-2 positions, a sequential approach is employed. After the initial substitution at C-4, the resulting 4-substituted-2,6-dichloro-7-bromoquinazoline is subjected to harsher reaction conditions. This typically involves higher temperatures (reflux), a stronger nucleophile, or a longer reaction time to facilitate the displacement of the less reactive C-2 chloro group. stackexchange.com

Trisubstitution: Achieving trisubstitution via SNAr is generally impractical due to the inertness of the C-6 chloro group. Complete functionalization of the scaffold typically requires a combination of reaction types, such as SNAr for the C-4 and C-2 positions, followed by a palladium-catalyzed cross-coupling reaction to modify the C-6 or C-7 position.

Nitrogen nucleophiles, particularly primary and secondary amines, are extensively used to modify the quinazoline core, leading to derivatives with significant biological activity. The reaction of this compound with amines follows the established regioselectivity, with initial substitution occurring at the C-4 position. mdpi.comnih.gov A wide variety of amines, including aliphatic amines, anilines, and heterocyclic amines like piperazine (B1678402), can be employed to generate diverse libraries of 4-aminoquinazoline derivatives.

NucleophileProduct (at C-4)Typical ConditionsReference
Aniline (B41778)7-Bromo-2,6-dichloro-N-phenylquinazolin-4-amineIsopropanol, Reflux, 6h mdpi.com
Piperazine7-Bromo-2,6-dichloro-4-(piperazin-1-yl)quinazolineDioxane, 80°C, 12h mdpi.com
Hydrazine7-Bromo-2,6-dichloro-4-hydrazinylquinazolineEthanol, 0-5°C, 2h stackexchange.com
BenzylamineN-(7-Bromo-2,6-dichloroquinazolin-4-yl)-1-phenylmethanamineIsopropanol, Reflux mdpi.com

This table presents representative reaction conditions based on analogous 2,4-dichloroquinazoline (B46505) systems.

Oxygen and sulfur nucleophiles also readily participate in SNAr reactions with the activated chloroquinazoline core, following the same C-4 regioselectivity. Thiolate anions, derived from thiols, are particularly potent nucleophiles and react efficiently to form thioether linkages. byu.edumsu.edu Their high nucleophilicity often allows these reactions to proceed under mild conditions. libretexts.org

Alkoxides (from alcohols) and phenoxides (from phenols) serve as effective oxygen nucleophiles, leading to the formation of ether derivatives. Generally, sulfur nucleophiles are more reactive than their oxygen counterparts in this context. msu.edu These reactions are crucial for synthesizing a variety of quinazoline analogs where the C-4 position is linked to an oxygen or sulfur-containing moiety. For instance, the reaction with sodium methoxide would yield 7-bromo-4-methoxy-2,6-dichloroquinazoline. Subsequent hydrolysis of such alkoxy derivatives can be a route to quinazolinone structures. acs.org

Nucleophile TypeExample NucleophileProduct (at C-4)Typical ConditionsReference
SulfurEthanethiol7-Bromo-2,6-dichloro-4-(ethylthio)quinazolineBase (e.g., K2CO3), DMF beilstein-journals.orgmdpi.com
SulfurThiophenol7-Bromo-2,6-dichloro-4-(phenylthio)quinazolineBase, Ethanol byu.edu
OxygenSodium Methoxide7-Bromo-4-methoxy-2,6-dichloroquinazolineMethanol, Reflux thieme-connect.de
OxygenPhenol7-Bromo-2,6-dichloro-4-phenoxyquinazolineBase (e.g., K2CO3), DMF thieme-connect.de

This table illustrates expected reactivity based on studies with analogous chloroquinazolines.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

While SNAr reactions dominate the chemistry of the C-2 and C-4 positions, the halogen atoms on the benzenoid ring (C-6 and C-7) are best functionalized using transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens in these reactions typically follows the order I > Br > OTf >> Cl. mdpi.com This trend makes the C-7 bromine atom of this compound an ideal handle for selective palladium-catalyzed transformations, as it will react preferentially over any of the chloro substituents.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. The reaction couples an organoboron species (like a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base.

Given the high reactivity of the C-Br bond compared to C-Cl bonds in the catalytic cycle of palladium, the Suzuki-Miyaura reaction on this compound can be performed with high selectivity at the C-7 position. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups onto the quinazoline's benzene ring, leaving the chloro substituents at C-2, C-4, and C-6 untouched for subsequent SNAr modifications. The typical catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Boronic AcidCoupling PartnerCatalystBaseProduct
Phenylboronic acidThis compoundPd(PPh3)4Na2CO32,4,6-Trichloro-7-phenylquinazoline
4-Methoxyphenylboronic acidThis compoundPd(dppf)Cl2K2CO32,4,6-Trichloro-7-(4-methoxyphenyl)quinazoline
2-Furylboronic acidThis compoundPd(PPh3)4Cs2CO32,4,6-Trichloro-7-(furan-2-yl)quinazoline
Methylboronic acidThis compoundPd(OAc)2 / SPhosK3PO42,4,6-Trichloro-7-methylquinazoline

This table outlines typical conditions for Suzuki-Miyaura reactions, demonstrating the expected selective formation of C-C bonds at the C-7 position.

Sonogashira Cross-Coupling for Introduction of Alkynyl Moieties at C-7

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the context of this compound, the regioselectivity of this reaction is of paramount importance due to the presence of multiple halogen substituents.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl. mdpi.com Based on this trend, one would anticipate that the C-7 bromine atom would be more reactive than the chlorine atoms at the C-2, C-4, and C-6 positions. However, the electronic environment of the quinazoline ring system plays a crucial role in dictating the actual site of reactivity.

Research on analogous polyhalogenated quinazolines has demonstrated that the C-4 position is exceptionally activated towards cross-coupling reactions. This heightened reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine ring increases the electrophilicity of the C-4 carbon, facilitating the oxidative addition step in the catalytic cycle. mdpi.comnih.gov

Notably, studies on 6-bromo-2,4-dichloroquinazoline have shown that Sonogashira cross-coupling with terminal alkynes occurs selectively at the C-4 chloro position, leaving the C-6 bromo and C-2 chloro substituents intact. mdpi.comnih.gov This selective mono-alkynylation at C-4, despite the generally lower reactivity of a C-Cl bond compared to a C-Br bond, underscores the potent electronic activation at this position. mdpi.comresearchgate.net Theoretical calculations have indicated that while the C-Br bond has a lower bond dissociation energy than the C(4)-Cl bond in 6-bromo-2,4-dichloroquinazoline, the selectivity for C-4 substitution is favored due to the electronic effects of the heterocyclic ring. nih.govresearchgate.net

For this compound, it is therefore highly probable that Sonogashira coupling would proceed with high regioselectivity at the C-4 position. The introduction of an alkynyl moiety at the C-7 position would likely require prior functionalization or modification of the more reactive C-4 position. If the C-4 position were blocked or already substituted, the reaction would then be expected to proceed at the next most reactive site, the C-7 bromine.

Table 1: Predicted Regioselectivity in Sonogashira Coupling of this compound

PositionHalogenPredicted ReactivityRationale
C-4ChloroMost ReactiveStrong electronic activation due to α-nitrogen effect.
C-7BromoModerately ReactiveHigher intrinsic reactivity of C-Br bond compared to C-Cl.
C-6ChloroLess ReactiveStandard reactivity of a chloro group on the benzene ring.
C-2ChloroLeast ReactiveGenerally lower reactivity in cross-coupling reactions compared to the C-4 position.

Buchwald-Hartwig Amination for N-Arylation at C-7

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and material science. wikipedia.org When applied to a polyhalogenated substrate like this compound, the key challenge is achieving site-selectivity.

The reactivity of the different halogen substituents in Buchwald-Hartwig amination generally follows the same trend as other palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl. mdpi.com This suggests that the C-7 bromine would be the primary site of reaction over the chlorine atoms. However, the electronic activation of the C-4 position, as observed in Sonogashira couplings, is also a significant factor in amination reactions. Indeed, amination of 4-chloroquinazolines is a widely used method for the synthesis of 4-anilinoquinazolines, which are known for their potential as antitumor agents. nih.gov

In systems containing both bromo and chloro substituents on a heterocyclic core, selective amination at the bromine-bearing position is often achievable by careful selection of reaction conditions. beilstein-journals.org For this compound, it is plausible that under controlled conditions (e.g., using specific ligands and lower temperatures), selective amination at the C-7 position could be favored due to the higher intrinsic reactivity of the C-Br bond. Conversely, forcing conditions or different catalyst systems might lead to reaction at the electronically activated C-4 position. Without direct experimental data on this specific substrate, predicting the outcome with certainty is difficult. However, the differential reactivity of the C-Br and C-Cl bonds provides a synthetic handle for potential regioselective functionalization.

Table 2: Potential Buchwald-Hartwig Amination Pathways for this compound

Reaction SiteControlling FactorPotential ProductNotes
C-7Higher intrinsic reactivity of C-Br bond7-Amino-2,4,6-trichloroquinazoline derivativeFavored under milder, kinetically controlled conditions.
C-4Electronic activation by α-nitrogen4-Amino-7-bromo-2,6-dichloroquinazoline derivativeMay be favored under thermodynamically controlled or harsher conditions.

Negishi and Stille Coupling Applications

Both the Negishi and Stille reactions are powerful palladium-catalyzed cross-coupling methods for the formation of C-C bonds. The Negishi coupling utilizes organozinc reagents, wikipedia.org while the Stille reaction employs organostannanes. wikipedia.orgnrochemistry.com These reactions are known for their broad functional group tolerance. wikipedia.orgwikipedia.org

Negishi Coupling: The Negishi reaction is highly versatile, coupling organic halides with organozinc compounds. wikipedia.org The reactivity of the halide partner follows the typical C-I > C-Br > C-Cl sequence. This suggests that for this compound, the C-7 bromine would be the most susceptible to oxidative addition to the palladium catalyst. The enhanced reactivity of the C-4 chloro group, however, remains a competing factor. While there is a lack of specific literature on Negishi couplings with this particular substrate, the general principles of cross-coupling on polyhalogenated quinazolines suggest that a reaction at either the C-7 or C-4 position is most likely. Careful optimization of reaction conditions would be necessary to achieve selective functionalization at the C-7 position.

Stille Coupling: The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents. wikipedia.org The reactivity patterns are similar to other palladium-catalyzed couplings, making the C-7 bromine the probable site of initial reaction based on bond reactivity. However, as seen with Sonogashira coupling on analogous systems, the electronic activation at C-4 could lead to selective reaction at this position. In the context of 2-aryl-4-chloro-6-iodoquinazolines, sequential Sonogashira and Stille couplings have been performed, demonstrating the feasibility of these reactions on polyhalogenated quinazoline cores. mdpi.com This suggests that a stepwise functionalization strategy could be employed for this compound, likely starting with the more reactive C-4 or C-7 positions.

Directed Ortho Metalation (DOM) Strategies and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. cardiff.ac.uk The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. cardiff.ac.uk In the case of the quinazoline ring system, the nitrogen atoms and existing substituents can act as DMGs.

For this compound, there are no readily available C-H bonds ortho to a potent directing group on the benzenoid ring. The C-5 and C-8 positions are occupied by chloro and bromo substituents, respectively (assuming standard quinazoline numbering where the bromine is at position 7). However, the nitrogen atoms of the quinazoline core itself can direct lithiation. Research on quinazolinone derivatives has shown that lithiation can occur at the C-2 and C-8 positions. acs.org

Furthermore, substituents on the quinazoline ring can also direct lithiation. For instance, studies on 3H-quinazolin-4-ones have demonstrated that chloro and methoxy groups on the benzenoid ring can direct lithiation to the adjacent C-H position. cardiff.ac.uk While this compound lacks a C-H bond ortho to the C-6 chloro or C-7 bromo groups, the possibility of halogen-metal exchange exists, particularly with the C-7 bromine, when treated with strong organolithium bases. This would generate a lithiated species at C-7, which could then be quenched with an electrophile.

Another possibility is lateral lithiation if an alkyl group were present at the C-2 or C-4 positions after initial functionalization. For example, 3-(acylamino)-2-methylquinazolin-4(3H)-ones have been shown to undergo lithiation at the 2-methyl group. rsc.org

Reductive Transformations of Halogen Substituents for Dehalogenation or Selective Hydrogenation

Reductive dehalogenation is a valuable transformation for selectively removing halogen atoms from a molecule. In polyhalogenated aromatic compounds, the selectivity of this reaction often depends on the type of halogen and the reaction conditions employed.

For this compound, the presence of both bromine and chlorine atoms offers the potential for selective dehalogenation. It is well-established that aryl bromides are more readily reduced than aryl chlorides under catalytic hydrogenation conditions. organic-chemistry.orgresearchwithrutgers.com This difference in reactivity can be exploited to selectively remove the bromine atom at the C-7 position while leaving the chloro substituents untouched.

Typical conditions for such a selective reduction involve catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.orgresearchwithrutgers.com This method has been shown to be effective for the selective reduction of bromides in the presence of various other functional groups, including chlorides. organic-chemistry.orgresearchwithrutgers.com More vigorous reduction conditions, such as using stronger reducing agents or harsher reaction parameters, would likely lead to the removal of both the bromine and chlorine atoms.

Table 3: Predicted Selectivity in Reductive Dehalogenation of this compound

Reaction ConditionsPredicted OutcomeRationale
Mild Catalytic Hydrogenation (e.g., Pd/C, H₂)Selective removal of C-7 BromineHigher reactivity of C-Br bond towards reductive cleavage compared to C-Cl.
Forcing Reduction ConditionsRemoval of all halogen substituentsLess selective reduction leading to complete dehalogenation.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2,4,6 Trichloroquinazoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive Analysis of ¹H, ¹³C, and Potentially ¹⁵N NMR Spectra

A thorough NMR analysis of 7-Bromo-2,4,6-trichloroquinazoline would involve the acquisition and interpretation of ¹H, ¹³C, and potentially ¹⁵N NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at position 5 (H-5) and the proton at position 8 (H-8) are in different chemical environments and are expected to appear as singlets, assuming no significant long-range coupling. The electron-withdrawing effects of the surrounding halogen atoms and the nitrogen atoms in the quinazoline (B50416) ring system would cause these protons to be deshielded, shifting their resonance to a lower field (higher ppm values).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the quinazoline core. The carbons bearing electronegative substituents (chlorine and bromine) and those in proximity to the nitrogen atoms will be significantly deshielded.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms in the quinazoline ring. The chemical shifts of the nitrogen atoms would be influenced by the substitution pattern on the heterocyclic ring.

Predicted NMR Data:

Due to the lack of experimentally acquired spectra in the literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using computational algorithms and provide an estimation of the expected spectral data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 8.10 - 8.30 s
H-8 7.90 - 8.10 s

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-2 155 - 160
C-4 158 - 163
C-4a 125 - 130
C-5 130 - 135
C-6 138 - 143
C-7 120 - 125
C-8 128 - 133
C-8a 148 - 153

Predicted in CDCl₃

Elucidation of Connectivity and Stereochemistry via 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would be used to identify proton-proton couplings. In the case of this compound, no direct through-bond couplings between the isolated H-5 and H-8 protons are expected, so no cross-peaks would be anticipated in a standard COSY spectrum.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H-5 would be expected to C-4, C-4a, C-6, and C-8a. Similarly, H-8 would show correlations to C-4a, C-6, and C-7. These correlations would be vital in confirming the substitution pattern of the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For a planar molecule like this compound, NOE effects would be observed between adjacent protons, in this case between H-5 and H-8, helping to confirm their relative positions on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₂BrCl₃N₂), the calculated exact mass can be determined with high accuracy.

Furthermore, the presence of multiple halogen atoms (one bromine and three chlorine atoms) will result in a highly characteristic and complex isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopes will produce a unique cluster of peaks for the molecular ion, which can be simulated and compared with the experimental data to confirm the number and type of halogen atoms present in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺ 311.8488
[M+H]⁺ 312.8566
[M+Na]⁺ 334.8385

Calculations are for the most abundant isotopes: ⁷⁹Br and ³⁵Cl.

Infrared (IR) Spectroscopy for Characterization of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
3050 - 3150 Aromatic C-H stretching
1550 - 1620 Aromatic C=C and C=N stretching
1400 - 1500 Aromatic ring skeletal vibrations
800 - 900 Aromatic C-H out-of-plane bending
600 - 800 C-Cl stretching

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-Cl and C-Br bonds. The combination of both IR and Raman spectra would provide a more complete vibrational profile of the molecule, serving as a unique molecular fingerprint. As with other spectroscopic data for this compound, no experimental Raman spectra are currently available in the public domain.

Table 5: List of Compound Names

Compound Name
This compound
7-Bromo-2,4,6-trichloro-5-fluoroquinazoline
7-Bromo-2,4,6-trichloro-8-ethenylquinazoline
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
7-Bromo-2,4,6-trichloro-8-iodoquinazoline
7-Bromo-2,4-dichloroquinazoline
7-Bromo-2-(4-chloro-phenyl)-quinoxaline
7-Bromo-4,6,8-trichloroquinazoline
7-Bromo-2-chloroquinazoline
7-Bromo-6-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Anthranilic acid
N-bromosuccinimide

Computational Chemistry and Theoretical Studies of 7 Bromo 2,4,6 Trichloroquinazoline

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule like 7-Bromo-2,4,6-trichloroquinazoline. These calculations, typically employing Density Functional Theory (DFT) methods with a suitable basis set (such as B3LYP/6-31+G(d,p)), would elucidate its electronic structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial.

The HOMO represents the ability of the molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted quinazolines, the distribution of these orbitals is typically spread across the bicyclic ring system, with significant contributions from the heteroatoms and halogen substituents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating capability.
LUMO Energy -1.5 to -2.5 eV Indicates electron-accepting capability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which are invaluable for characterizing the molecule and validating theoretical models against experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical shifts, when compared to experimentally obtained spectra, help confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies through harmonic frequency analysis can predict the Infrared (IR) and Raman spectra. These theoretical spectra aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This analysis provides insights into the electronic excitations within the molecule.

Conformational Analysis and Energy Minimization Studies

For a rigid molecule like this compound, which has no rotatable bonds, conformational analysis is straightforward. chemscene.comnih.gov The primary focus of energy minimization studies would be to determine the most stable, ground-state geometry of the molecule. This is achieved by finding the point on the potential energy surface with the lowest energy. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which serve as the foundation for all other computational analyses.

Investigation of Reaction Pathways and Transition States for Derivatization Reactions

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this would involve modeling its reactions with various nucleophiles, as the chloro-substituents on the quinazoline (B50416) ring are expected to be susceptible to nucleophilic substitution.

By mapping the potential energy surface, reaction pathways can be elucidated. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. Such studies would reveal which of the chloro-substituents is most likely to be displaced and under what conditions.

Charge Distribution and Reactivity Predictions Based on Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen atoms in the quinazoline ring). These areas are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, usually found around electropositive atoms (like the hydrogen atom on the aromatic ring). These sites are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms and positive potential near the carbon atoms bonded to the electronegative chlorine and bromine atoms, providing a visual guide to its reactive sites.

Molecular Dynamics Simulations for Solvent Effects on Reactivity (If applicable)

While this compound itself is a small molecule, Molecular Dynamics (MD) simulations could be employed to study its behavior in different solvent environments. MD simulations model the movement of atoms and molecules over time, providing insights into how solvent molecules arrange themselves around the solute and how this affects its reactivity.

For instance, MD simulations could be used to study the solvation of this compound in both polar and non-polar solvents. This would help in understanding how the solvent might stabilize reactants, products, or transition states in a chemical reaction, thereby influencing the reaction rate and outcome. While more commonly used for larger biomolecular systems, MD can provide valuable context for the reactivity of smaller molecules in solution. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Applications of 7 Bromo 2,4,6 Trichloroquinazoline As a Versatile Synthetic Building Block

Development of Novel Quinazoline (B50416) Scaffolds for Chemical Libraries

7-Bromo-2,4,6-trichloroquinazoline is an ideal starting material for generating chemical libraries of novel quinazoline scaffolds. The presence of multiple halogen atoms—a bromine at position 7 and chlorines at positions 2, 4, and 6—serve as synthetic handles for introducing molecular diversity. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution due to the effect of the adjacent α-nitrogen, allowing for selective reactions. nih.gov Subsequently, the chlorine atoms at C2 and C6, along with the bromine at C7, can be replaced or modified through various metal-catalyzed cross-coupling reactions. nih.gov

This stepwise functionalization enables the creation of a vast number of derivatives from a single precursor. Researchers can systematically vary the substituents at each position to explore the chemical space around the quinazoline core. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to identify compounds with optimized biological activity. nih.gov For instance, libraries of polysubstituted quinazolines are frequently synthesized and screened for potential therapeutic applications, including as anticancer agents. nih.gov

PositionHalogenPotential Reaction TypeExample Reagent ClassResulting Functionality
C4-ClNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols-NHR, -OR, -SR
C2-ClSuzuki, Stille, Sonogashira CouplingBoronic acids, Stannanes, Alkynes-Aryl, -Vinyl, -Alkynyl
C6-ClSuzuki, Stille, Buchwald-Hartwig CouplingBoronic acids, Stannanes, Amines-Aryl, -Vinyl, -NHR
C7-BrSuzuki, Heck, Sonogashira CouplingBoronic acids, Alkenes, Alkynes-Aryl, -Alkenyl, -Alkynyl

Precursor for Advanced Heterocyclic Systems with Complex Architectures

The functionalized quinazoline scaffolds derived from this compound can serve as intermediates for the synthesis of more complex, polycyclic heterocyclic systems. The strategic introduction of reactive groups allows for subsequent intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, a substituent introduced at the C4 position could be designed to react with a group at the C5 position (once the native hydrogen is functionalized) to form an additional ring.

This strategy is a powerful method for building complex molecular architectures that are often found in natural products and pharmacologically active compounds. Quinazoline-fused heterocycles, such as fumiquinazolines which contain a pyrazino[2,1-b]quinazoline core, exhibit significant biological activities. mdpi.com The versatility of this compound allows chemists to design and execute synthetic routes towards novel and complex heterocyclic frameworks that are otherwise difficult to access. The field of heterocyclic chemistry continuously explores such building blocks to create new molecular entities with unique properties. researchgate.net

Role in the Design and Synthesis of Chemically Diverse Compound Collections for Academic Research Programs

In academic research, particularly in chemical biology and drug discovery, there is a constant need for collections of diverse small molecules to probe biological systems and identify new therapeutic leads. This compound is an excellent starting point for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate structurally diverse and complex molecules from a common intermediate.

The ability to selectively modify the four halogenated positions allows for the creation of a large library of compounds with varied three-dimensional shapes, polarity, and functionality. These compound collections are invaluable for high-throughput screening campaigns to identify "hits"—molecules that exhibit a desired biological effect. Quinazoline derivatives have been successfully developed into drugs for various diseases, underscoring the importance of this scaffold in medicinal chemistry. nih.gov Academic programs utilize such versatile precursors to synthesize novel quinazolines and explore their potential as inhibitors of kinases, receptor antagonists, or antimicrobial agents. nih.govmdpi.com

Exploration as a Ligand or Catalyst Precursor in Metal-Mediated Organic Transformations

The quinazoline scaffold itself, with its two nitrogen atoms, has the potential to act as a bidentate ligand for transition metals. By functionalizing this compound with appropriate coordinating groups, novel ligands can be synthesized for use in metal-mediated catalysis. For example, replacement of the chloro- or bromo-substituents with phosphine, N-heterocyclic carbene (NHC) precursors, or other donor groups can yield a new class of ligands.

These custom-designed ligands can then be complexed with metals like palladium, rhodium, ruthenium, or copper to create catalysts with unique reactivity and selectivity. mdpi.comnih.govmarquette.edu The electronic and steric properties of the quinazoline core can be fine-tuned by the remaining substituents, influencing the catalytic activity. Such novel catalytic systems are highly sought after for developing new synthetic methodologies, particularly in the area of cross-coupling reactions, which are fundamental to modern organic synthesis. nih.govmdpi.comfrontiersin.org

Position of FunctionalizationIntroduced Coordinating GroupPotential Metal for CoordinationPotential Catalytic Application
C2 and N1Phosphine (-PR2) and N-donorPalladium (Pd), Rhodium (Rh)Cross-coupling, Hydrogenation
C4Substituted Amine (-NHR*)Ruthenium (Ru), Copper (Cu)Oxidation, Cyclization
C6 and C7Bis(phosphine) groupsPalladium (Pd), Platinum (Pt)Asymmetric Catalysis

Development of Reference Standards and Analytical Probes for Chemical Research

A pure, well-characterized chemical compound is essential for use as a reference standard in analytical chemistry. This compound, once synthesized and purified, can serve as such a standard for the identification and quantification of this compound or its derivatives in various samples. caymanchem.com This is crucial for quality control in chemical synthesis and for metabolic studies where tracking the fate of a parent compound is necessary.

Furthermore, this compound is a valuable precursor for the development of analytical probes. By attaching a reporter group, such as a fluorophore, to the quinazoline scaffold, researchers can create fluorescent probes to visualize biological processes. nih.govnih.govacs.org For example, a fluorescently-labeled quinazoline derivative could be used to track the localization of a drug target within a cell. The multiple reactive sites on this compound allow for the straightforward attachment of various tags, making it a versatile platform for creating bespoke research tools. nih.gov For instance, quinazoline-based probes have been developed for detecting α1-adrenergic receptors. nih.gov

Future Research Directions in 7 Bromo 2,4,6 Trichloroquinazoline Chemistry

Exploration of Asymmetric Synthesis and Chiral Derivatization Strategies

The development of methods for the asymmetric synthesis of quinazoline (B50416) derivatives is a significant endeavor, as the stereochemistry of such compounds can drastically influence their biological activity and material properties. Currently, there is a lack of established protocols for the enantioselective synthesis of 7-Bromo-2,4,6-trichloroquinazoline. Future research could pioneer the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to achieve atroposelective synthesis, given the potential for hindered rotation around the C-N bond in suitably substituted derivatives. The catalytic asymmetric synthesis of related atropisomeric N-aryl 1,2,4-triazoles has been achieved through organocatalytic cyclodehydration, suggesting a possible avenue for exploration. nih.gov

Furthermore, the strategic introduction of chirality through derivatization of the this compound core is another promising direction. The reactive chloro-substituents at the 2, 4, and 6 positions offer handles for the introduction of chiral auxiliaries or for nucleophilic substitution with chiral reagents, leading to the generation of new stereocenters.

Development of Green Chemistry Approaches for its Synthesis and Functionalization

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact. The future synthesis of this compound would benefit from the development of more environmentally benign methodologies. This could involve exploring one-pot syntheses to minimize waste and improve atom economy. For instance, a patented method for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, highlights a one-step reaction that is lauded for its simple process and reduced pollution. google.com Investigating similar streamlined approaches for this compound could be a valuable pursuit.

The use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents are also critical areas for research. Catalytic methods, particularly those employing earth-abundant metals, could offer more sustainable alternatives to traditional stoichiometric reagents.

Integration into Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis of this compound into continuous flow protocols represents a significant future research direction. Such methodologies would be particularly beneficial for managing potentially hazardous reactions and for the efficient production of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purities. This approach would be especially relevant for any potential industrial applications of this quinazoline derivative.

Investigation of Unprecedented Reactivity Patterns and Rearrangements

The unique electronic properties conferred by the multiple halogen substituents on the quinazoline core of this compound suggest that it may exhibit novel reactivity. A systematic investigation into its behavior under various reaction conditions could uncover unprecedented transformations and molecular rearrangements. The differential reactivity of the three chloro-substituents and the bromo-substituent could be exploited for selective functionalization. For example, exploring transition metal-catalyzed cross-coupling reactions at the different halogenated positions could provide a versatile platform for generating a diverse library of derivatives.

Application in Materials Science for Organic Electronics or Photoactive Molecules

While currently speculative due to a lack of specific data on its photophysical properties, the highly conjugated and electron-deficient nature of the this compound core suggests potential applications in materials science. Future research should focus on characterizing its electronic and photophysical properties. Depending on these findings, it could be investigated as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of multiple halogen atoms provides opportunities for tuning the electronic properties and facilitating intermolecular interactions, which are crucial for charge transport in organic semiconductors. Some related quinazoline derivatives have been explored as organic monomers for materials with aggregation-induced emission properties. bldpharm.com

Q & A

Q. What computational tools predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Use DFT calculations (Gaussian or ORCA) to map potential energy surfaces for NAS or C–H activation. Molecular dynamics (MD) simulations can model solvent effects. Validate predictions with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.